Demecarium

Übersicht

Beschreibung

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor or anticholinesterase. It is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. By inhibiting cholinesterase, this compound prolongs the effect of acetylcholine, leading to the constriction of the iris sphincter muscle (miosis) and the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its applications.

Reduction: Reduction reactions are also possible but not typically relevant to its primary use.

Substitution: this compound can undergo substitution reactions, particularly in the formation of its quaternary ammonium structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Methyl bromide is commonly used for quaternization.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

Chemie: Demecarium wird als Modellverbindung in der Untersuchung von Cholinesterasehemmern und deren Wechselwirkungen mit Enzymen verwendet .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Cholinesterasehemmung auf verschiedene physiologische Prozesse zu untersuchen, darunter Neurotransmission und Muskelkontraktion .

Medizin: this compound wird hauptsächlich zur Behandlung von Glaukom eingesetzt. Es wurde auch auf seine potenzielle Verwendung bei anderen Erkrankungen untersucht, die eine Cholinesterasehemmung erfordern .

Industrie: Demecariumbromid findet Anwendung in der Entwicklung intelligenter Membranen für Trennprozesse, insbesondere bei der Entfernung spezifischer Verbindungen aus Abwasser .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung von Cholinesterase-Enzymen, insbesondere Acetylcholinesterase und Pseudocholinesterase. Diese Hemmung verhindert den Abbau von Acetylcholin, was zu seiner Anhäufung an cholinergen Synapsen führt. Die erhöhten Acetylcholinspiegel führen zu einer verlängerten Stimulation cholinerger Rezeptoren, was Miosis und Kontraktion der Ziliarmuskulatur verursacht. Diese Effekte erleichtern den Abfluss von Kammerwasser und senken den Augeninnendruck .

Ähnliche Verbindungen:

Physostigmin: Ein weiterer Cholinesterasehemmer, der zur Behandlung von Glaukom eingesetzt wird.

Neostigmin: Wird hauptsächlich zur Behandlung von Myasthenia gravis eingesetzt.

Pyridostigmin: Ähnlich wie Neostigmin, aber mit längerer Wirkdauer.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine lange Wirkdauer im Vergleich zu anderen Cholinesterasehemmern aus. Dadurch ist eine seltenerere Verabreichung möglich, was es besonders nützlich bei chronischen Erkrankungen wie Glaukom macht .

Wirkmechanismus

Demecarium exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and pseudocholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, causing miosis and ciliary muscle contraction. These effects facilitate the outflow of aqueous humor, reducing intraocular pressure .

Vergleich Mit ähnlichen Verbindungen

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used primarily in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

Biologische Aktivität

Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.

Pharmacological Properties

1. Inhibition of Acetylcholinesterase

This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.01 | |

| Physostigmine | 0.03 | |

| Rivastigmine | 0.05 |

2. Effects on Intraocular Pressure

This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.

- This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.

- Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:

- Improved cognitive performance in maze tests.

- Reduced amyloid-beta plaque accumulation in the brain.

Side Effects and Toxicity

While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:

- Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.

- Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.

Eigenschaften

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

CAS-Nummer |

16505-84-3 |

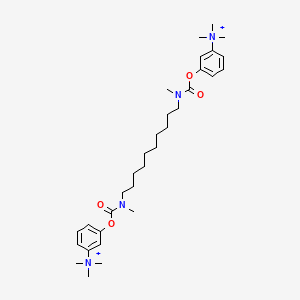

Molekularformel |

C32H52N4O4+2 |

Molekulargewicht |

556.8 g/mol |

IUPAC-Name |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChI-Schlüssel |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

Kanonische SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

Key on ui other cas no. |

16505-84-3 56-94-0 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

1.69e-05 g/L |

Synonyme |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.